molecular formula C12H21NO5 B1524297 (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid CAS No. 783349-78-0

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

Cat. No. B1524297
CAS RN: 783349-78-0
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-QMMMGPOBSA-N
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Description

“(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds similar to “(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The tert-butoxycarbonyl group (Boc group) is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Scientific Research Applications

Synthesis and Chemical Transformations

This compound has been employed in synthetic chemistry for the formation of complex molecules. For instance, it has been used in the synthesis of morpholine derivatives through reactions that highlight its utility in building heterocyclic compounds. The morpholine ring, a common motif in bioactive molecules, underscores its significance in medicinal chemistry and drug development (Wang, Xia, Liu, & Shen, 2011).

Catalysis and Material Science

In catalysis, its derivatives have been explored for their roles in facilitating chemical transformations. For example, it has been involved in palladium-catalyzed aminocarbonylation reactions, demonstrating its potential in the synthesis of amides from aryl bromides. This application is particularly relevant in the development of pharmaceuticals and agrochemicals (Wan, Alterman, Larhed, & Hallberg, 2002).

Environmental Applications

Moreover, derivatives of this compound have found applications in environmentally benign processes. For instance, its utilization in the synthesis of degradable polycarbonates from dihydroxybutyric acid showcases its contribution to sustainable material science. These polymers, derived from renewable resources, highlight the compound's role in developing eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).

Drug Development and Medicinal Chemistry

In drug development, the compound's derivatives have been explored for their pharmacological potentials. Research into functionalized amino acid derivatives has revealed their cytotoxicity against cancer cell lines, indicating the compound's importance in the synthesis of new anticancer agents (Kumar et al., 2009).

Mechanism of Action

Target of Action

It’s known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis, suggesting that their targets could be various enzymes and receptors involved in peptide interactions and signaling .

Mode of Action

The compound interacts with its targets by serving as a building block in peptide synthesis . The tert-butyloxycarbonyl group acts as a protecting group for the amino acid part of the molecule . This protection allows for selective reactions to occur without unwanted side reactions . Once the desired reactions have taken place, the tert-butyloxycarbonyl group can be removed, often under acidic conditions , revealing the original amino acid which can then interact with its target.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, amino acids are linked together to form peptides, which can then exert various biological effects depending on their sequence and structure. The use of tert-butyloxycarbonyl-protected amino acids like (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid allows for the synthesis of specific peptides with high precision .

Pharmacokinetics

It’s known that the compound is a type of ionic liquid . Ionic liquids have unique properties such as low volatility and high thermal stability . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, although specific details would require further investigation.

Result of Action

The result of the compound’s action is the formation of specific peptides through peptide synthesis . These peptides can then interact with various biological targets, leading to a wide range of potential molecular and cellular effects. The exact effects would depend on the specific peptides that are synthesized using the compound.

Action Environment

The action of (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid can be influenced by various environmental factors. For example, the compound is a type of ionic liquid, and the properties of these liquids can be affected by temperature and the presence of water . Furthermore, the effectiveness of the compound in peptide synthesis can be influenced by the specific conditions of the reaction, such as the pH and the presence of other reactants .

properties

IUPAC Name

(3S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679412
Record name (3S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

783349-78-0
Record name 4-(1,1-Dimethylethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=783349-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

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